molecular formula C9H7BrF2O3 B1397971 4-Bromo-3-(2,2-difluoroethoxy)benzoic acid CAS No. 1255707-61-9

4-Bromo-3-(2,2-difluoroethoxy)benzoic acid

Cat. No. B1397971
CAS RN: 1255707-61-9
M. Wt: 281.05 g/mol
InChI Key: ANSIANFWIHTIRM-UHFFFAOYSA-N
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Description

4-Bromo-3-(2,2-difluoroethoxy)benzoic acid, also known as BDFE acid, is a synthetic organic compound that belongs to the class of benzoic acids. It has a molecular formula of C9H7BrF2O3 and an average mass of 281.051 Da .

Scientific Research Applications

Molecular Structure and Reactivity Analysis

  • Structure and Reactivity : A study on the structure and molecular parameters of a similar compound, 4-bromo-3-(methoxymethoxy) benzoic acid, explored its reactivity using density functional theory. This research analyzed various descriptors, such as ionization energy and electrophilicity, to predict the compound's reactivity. It also assessed the influence of solvents on these parameters and investigated its vibrational properties and non-linear optical properties (Yadav et al., 2022).

Crystal Structure Comparisons

  • Comparing Crystal Structures : Research comparing the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid revealed two-dimensional architectures formed principally by hydrogen bonds and Br⋯O interactions. This study provided insights into the molecular interactions and packing preferences of these compounds (Suchetan et al., 2016).

Halogen Bonding Influences

  • Halogen Bonding : A study on 4-bromo-3,5-di(methoxy)benzoic acid, which is structurally related, examined the influence of methoxy-substituents on Br⋯Br type II halogen bonds. It provided valuable information on the geometric features and interaction energies involved in halogen bonding, relevant to understanding similar interactions in 4-Bromo-3-(2,2-difluoroethoxy)benzoic acid (Raffo et al., 2016).

Bromination and Oxidation Reactions

  • Bromination Reactions : Research into the bromination and oxidation of 4-(N,N-dimethylamino) benzoic acid, which is similar to the target compound, by acidic bromate, offered insights into transient chemical oscillations, which might be applicable to understanding the reactivity of 4-Bromo-3-(2,2-difluoroethoxy)benzoic acid (Bell & Wang, 2015).

Supramolecular Chemistry Applications

  • Uranyl Assembly : A study on the assembly of uranyl compounds with a bromo-substituted benzoic acid linker highlighted the role of halogen and hydrogen bonding, as well as π–π interactions. This research may provide a framework for understanding how 4-Bromo-3-(2,2-difluoroethoxy)benzoic acid could be utilized in similar supramolecular assemblies (Carter & Cahill, 2015).

Safety and Hazards

The safety data sheet for a related compound, 4-Bromobenzoic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

properties

IUPAC Name

4-bromo-3-(2,2-difluoroethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O3/c10-6-2-1-5(9(13)14)3-7(6)15-4-8(11)12/h1-3,8H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSIANFWIHTIRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)OCC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-(2,2-difluoroethoxy)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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